6-Bromo-1H-indol-3-yl acetate

説明

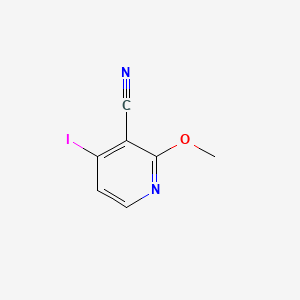

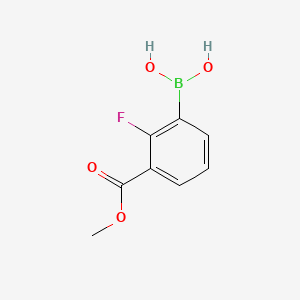

“6-Bromo-1H-indol-3-yl acetate” is a chemical compound with the CAS Number: 114306-17-1 . It has a molecular weight of 254.08 . The IUPAC name for this compound is 6-bromo-1H-indol-3-yl acetate .

Synthesis Analysis

The synthesis of “6-Bromo-1H-indol-3-yl acetate” involves the use of silver acetate. The reaction is carried out in acetic acid at 90°C for 3 hours . The mixture is then cooled to room temperature and filtered. The filtrate is evaporated to dryness under reduced pressure. The residue is chromatographed on silica gel with dichloromethane as eluent .Molecular Structure Analysis

The molecular structure of “6-Bromo-1H-indol-3-yl acetate” is represented by the linear formula C10H8BrNO2 . The InChI Code for this compound is 1S/C10H8BrNO2/c1-6(13)14-10-5-12-9-4-7(11)2-3-8(9)10/h2-5,12H,1H3 .Physical And Chemical Properties Analysis

“6-Bromo-1H-indol-3-yl acetate” is a solid at room temperature . The compound’s physical form, solubility, and other physicochemical properties like Lipophilicity, Water Solubility, and Druglikeness are detailed in the search results .科学的研究の応用

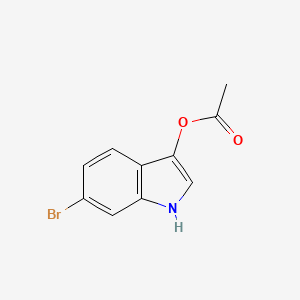

Brominated Tryptophan Derivatives from Thorectidae Sponges : This study identified several brominated tryptophan derivatives, including 6-bromo-1H-indole-3-carboxylic acid methyl ester, from Thorectandra and Smenospongia sponges. These compounds exhibited weak to moderate inhibitory effects on Staphylococcus epidermidis growth (Segraves & Crews, 2005).

Synthesis of α-Substituted Indole-3-Acetamides and Related Compounds : A study explored the reaction of 2-bromo-1-(1H-indol-3-yl)-2-methyl-1-propanone with primary amines, leading to various derivatives including α-substituted indole-3-acetamides. This reaction has potential applications in synthesizing biologically active indole derivatives (Sanchez & Parcell, 1990).

Methyl 2,3,5,6,11,11b-Hexahydro-3-oxo-1H-indolizino[8,7-b]indole-5-carboxylate Reaction : This research involved the conversion of Methyl 2,3,5,6,11,11b-Hexahydro-3-oxo-1H-indolizino[8,7-b]indole-5-carboxylate into various derivatives using N-bromosuccinimide, indicating potential applications in synthesizing diverse indole derivatives (Irikawa et al., 1989).

Synthesis of Novel Indole Derivatives : A study reported the synthesis of ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate or acetate as novel compounds, indicating potential applications in medicinal chemistry (Nassiri & Milani, 2020).

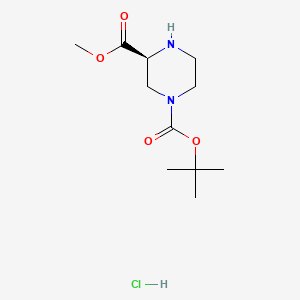

Vibrational Spectral Studies of Mecarbinate Derivative : A new mecarbinate derivative, including ethyl 6-bromo-5-((5-bromopyrimidin-2-yl)oxy)-2-((2, 6-dimethylmorpholino)methyl)-1-methyl-1H-indole-3-carboxylate, was synthesized and characterized, showing potential applications in pharmaceutical and chemical research (Luo et al., 2019).

Antimicrobial and Receptor Binding Properties : Compounds from the Jamaican sponge Smenospongia aurea, including indole alkaloids like 6-bromoaplysinopsin, demonstrated significant antimicrobial and receptor binding properties, indicating potential applications in developing new therapeutics (Hu et al., 2002).

COX-2 Inhibitor Synthesis : A study described the synthesis of 6-chloro-2-(4-chlorobenzoyl)-1H-indol-3-ylacetic acid, a COX-2 inhibitor, which shows potential applications in pharmaceutical development (Caron et al., 2003).

Safety And Hazards

特性

IUPAC Name |

(6-bromo-1H-indol-3-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c1-6(13)14-10-5-12-9-4-7(11)2-3-8(9)10/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNTDPDLGBFTITA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CNC2=C1C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60740632 | |

| Record name | 6-Bromo-1H-indol-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60740632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-1H-indol-3-yl acetate | |

CAS RN |

114306-17-1 | |

| Record name | 6-Bromo-1H-indol-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60740632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1,2,4]Triazolo[4,3-a]pyrazine-3-carboxylic acid](/img/structure/B596078.png)

![Ethyl 8-benzyl-5-hydroxy-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B596080.png)

![1-[3-(4-Chloro-2-methoxyphenyl)phenyl]ethanone](/img/structure/B596093.png)